molecular formula C8H2F12O4 B1300037 Dodecafluorosuberic acid CAS No. 678-45-5

Dodecafluorosuberic acid

Cat. No.: B1300037
CAS No.: 678-45-5
M. Wt: 390.08 g/mol
InChI Key: QYCPVKMFWNBDPV-UHFFFAOYSA-N
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Description

. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is typically found as a white to almost white powder or crystal . It has a melting point of 139-144°C and a boiling point of 205°C at 60 mmHg .

Scientific Research Applications

Dodecafluorosuberic acid has a wide range of applications in scientific research:

Safety and Hazards

Dodecafluorosuberic acid is classified as a skin irritant (Category 1B) . It can cause skin and serious eye irritation. Safety measures include washing skin thoroughly after handling and wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecafluorosuberic acid can be synthesized through various methods. One common approach involves the fluorination of suberic acid derivatives. The reaction typically requires the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions . The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas safely. The industrial production methods are designed to ensure consistent quality and scalability of the compound .

Mechanism of Action

The mechanism of action of dodecafluorosuberic acid involves its interaction with molecular targets and pathways. The high electronegativity of fluorine atoms in the compound can influence the reactivity and binding affinity of the molecule. This can lead to specific interactions with enzymes, receptors, and other biomolecules, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecafluorosuberic acid is unique due to its specific carbon chain length and high fluorine content. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications. Compared to other perfluorinated acids, this compound offers a balance between reactivity and stability, making it suitable for a wide range of research and industrial uses .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F12O4/c9-3(10,1(21)22)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(23)24/h(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCPVKMFWNBDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369821
Record name Perfluorooctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-45-5
Record name Perfluorooctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does Dodecafluorosuberic acid interact with Human Serum Albumin (HSA) and what are the implications of this interaction?

A1: this compound (DFSA) exhibits a weaker binding affinity to HSA compared to other Per- and Polyfluoroalkyl Substances (PFAS) like Perfluorononanoic acid (PFNA). The binding constant for DFSA with HSA at 298 K is 1.52 × 103 L·mol−1 []. This interaction is primarily driven by hydrophobic interactions and is characterized as an endothermic process []. The primary binding site for DFSA on HSA is located in subdomain IIA [].

Q2: What is the relative binding affinity of DFSA to HSA compared to other PFAS studied in the research?

A2: The research indicates that DFSA has the lowest binding affinity to HSA among the six PFAS studied. The binding affinity order from strongest to weakest is: PFNA > Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid (HFPO-TA) > Perfluorooctanoic Acid (PFOA) > Perfluoro-3,6,9-trioxadecanoic Acid (PFO3DA) > Perfluoroheptanoic Acid (PFHpA) > DFSA [].

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